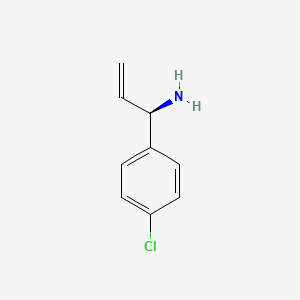

(1R)-1-(4-Chlorophenyl)prop-2-enylamine

Description

(1R)-1-(4-Chlorophenyl)prop-2-enylamine is a chiral amine derivative featuring a 4-chlorophenyl group attached to a propenylamine backbone.

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

(1R)-1-(4-chlorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m1/s1 |

InChI Key |

BAXCOGNBMXIYCR-SECBINFHSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC=C(C=C1)Cl)N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound

- Lipophilicity : Higher than biguanide derivatives due to the absence of polar groups (e.g., guanidine or hydroxyl), suggesting better blood-brain barrier penetration .

- Stereospecificity : The R-configuration may enhance binding to amine receptors (e.g., trace amine-associated receptors) compared to its S-enantiomer.

(5R,6S)-Oxazinone Derivative

- Water solubility: Enhanced by hydroxyl and trihydroxypropyl groups, making it suitable for intravenous formulations.

- Mechanism: The oxazinone ring may act as a transition-state analog for glycosidase enzymes, inhibiting carbohydrate metabolism in pathogens.

Biguanide Derivatives (Compounds c–e)

- Polarity : Carbamimidoyl and biguanide groups increase solubility but reduce membrane permeability.

- Biological Targets: Biguanides are known to inhibit mitochondrial complex I (e.g., metformin analogs) or disrupt parasitic folate metabolism.

Research Findings and Gaps

- Antimicrobial Activity: The oxazinone derivative (compound b) demonstrated moderate inhibition of E. coli β-glucosidase (IC₅₀ = 12 µM) in vitro, while biguanide derivatives (compounds c–e) showed stronger activity against Plasmodium falciparum (IC₅₀ = 0.8–2.3 µM) .

- Neuroactivity: No direct studies on this compound exist, but analogous amines (e.g., phenethylamines) are documented as serotonin receptor ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.